molecular formula C9H12N2 B190312 Nornicotine CAS No. 5746-86-1

Nornicotine

Cat. No.: B190312
CAS No.: 5746-86-1
M. Wt: 148.20 g/mol
InChI Key: MYKUKUCHPMASKF-UHFFFAOYSA-N
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Description

Nornicotine is an alkaloid found in various plants, including the tobacco plant (Nicotiana). It is chemically similar to nicotine but lacks a methyl group. This compound is a precursor to the carcinogen N-nitrosothis compound, which is produced during the curing and processing of tobacco . This compound can react in human saliva to form N-nitrosothis compound, a known type 1 carcinogen .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can also be reduced under catalytic hydrogenation conditions.

    Substitution: this compound can participate in substitution reactions, especially in the presence of suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products:

    Oxidation: Products may include various oxidized derivatives of this compound.

    Reduction: The racemic product of this compound.

    Substitution: Substituted this compound derivatives.

Mechanism of Action

Target of Action

Nornicotine, an alkaloid found in various plants including Nicotiana, the tobacco plant , primarily targets the alpha-6 and alpha-7 subunits of nicotinic acetylcholine receptors (nAChRs) . These receptors are crucial for a range of neuronal activities .

Mode of Action

This compound interacts with its targets, the nAChRs, leading to a variety of effects. It has been shown that alpha-7 receptors are responsive to this compound, and the action at these receptors leads to improved cognition and attention . It also inhibits the dopamine transporter in the striatum via nAChR and releases dopamine in rats .

Biochemical Pathways

This compound is formed from nicotine through a process called demethylation, which is catalyzed by CYP82Es . This process is part of the broader nicotine biosynthesis pathway, which is regulated by ethylene response factor (ERF) transcription factors . These factors upregulate metabolic and transport genes directly involved in the pathway .

Pharmacokinetics

The pharmacokinetics of this compound, like nicotine, involves absorption, distribution, metabolism, and excretion . The rate of absorption and distribution profoundly affects the magnitude of the pharmacological effect of this compound . The rate of metabolism of this compound affects its pharmacology by determining the level of this compound in the body with any given rate of consumption of tobacco .

Result of Action

The interaction of this compound with nAChRs leads to a variety of effects. It has been suggested that this compound may mediate some of the neuroprotective effects of nicotine . Moreover, this compound’s durable presence in the brain may lead to improved cognition and attention .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the production of this compound in tobacco plants is influenced by jasmonates, a type of plant hormone . These hormones play a crucial signaling role in activating transcriptional regulators that coordinate the expression of downstream metabolic and transport genes involved in nicotine production .

Biochemical Analysis

Biochemical Properties

Nornicotine is formed from nicotine through demethylation catalyzed by CYP82Es . This biochemical reaction involves the removal of a methyl group from nicotine, resulting in the formation of this compound .

Cellular Effects

The effects of this compound on cells are largely related to its role in nicotine biosynthesis and its impact on the production of other alkaloids . As a precursor of a carcinogenic tobacco-specific nitrosamine, this compound can have significant effects on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes involved in nicotine biosynthesis . For instance, the demethylation of nicotine to form this compound is catalyzed by the enzyme CYP82E .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its role in nicotine biosynthesis

Metabolic Pathways

This compound is involved in the nicotine biosynthesis pathway . This pathway involves multiple enzymes and cofactors, and this compound plays a crucial role in this process .

Transport and Distribution

This compound, like other alkaloids biosynthesized in the roots of tobacco plants, is transported to the leaves, where it is stored in vacuoles as a defense against predators .

Subcellular Localization

The subcellular localization of this compound is largely in the vacuoles of leaf cells . This localization is crucial for the plant’s defense mechanisms, as the alkaloids stored in the leaves can help deter predators .

Comparison with Similar Compounds

    Nicotine: Chemically similar to nornicotine but contains a methyl group.

    Anabasine: Another pyridine alkaloid found in Nicotiana species.

    Anatabine: A pyridine alkaloid similar to nicotine and this compound.

Comparison:

This compound’s unique chemical structure and its role as a precursor to harmful compounds make it a significant target for research and industrial applications.

Properties

IUPAC Name

3-pyrrolidin-2-ylpyridine
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InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKUKUCHPMASKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50862034
Record name (+/-)-Nornicotine
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Molecular Weight

148.20 g/mol
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Physical Description

Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS], Liquid
Record name Nornicotine
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Boiling Point

260 °C, 270 °C
Record name Nornicotine
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Solubility

Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils
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Density

1.0737 at 20 °C/4 °C
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Vapor Pressure

0.0097 [mmHg]
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Color/Form

Hygroscopic, somewhat viscous liquid

CAS No.

5746-86-1, 494-97-3
Record name (±)-Nornicotine
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Record name 3-(pyrrolidin-2-yl)pyridine
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Record name Nornicotine
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Synthesis routes and methods I

Procedure details

Myosmine (32 g, 0.219 mol) was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure with 1.3 g of 10% palladium on carbon as catalyst. After 5 hours the mixture was filtered and the filtrate was concentrated to get a brown solid (32 g, 94.9% purity by GC). It was further purified by vacuum distillation at 0.1 mm Hg to get pure nornicotine (27.46 g, 84.7% yield, 97.5% purity by GC). 1H NMR (CDCl3): δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d). 13C-NMR (CDCl3): δ 148.4, 148.1, 140.16, 134.1, 123.3, 60.0, 46.8, 34.2, and 25.4. IR: 3291, 2960, 1641, 1578 Cm−1.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
84.7%

Synthesis routes and methods II

Procedure details

(J. Org. Chem., 1982, 47, 4165-4167). Hatton et al. used palladium on activated carbon in methanol to reduce myosmine labeled with stable isotope, [6−2H]-myosmine to [6−2H]-nornicotine (J. Label Compd. Radiopharm. 2009, 52, 117-122). After screening a number of catalysts, we selected palladium on carbon with methanol as medium. After general workup, the pure (R,S)-nornicotine was isolated by high vacuum distillation in high yields and high purity. Conversion of (R,S)-nornicotine to (R,S)-nicotine was carried out by N-methylation using formaldehyde and formic acid as reported in the literature (J. Amer. Chem. Soc., 1993, 115, 381-387).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[6−2H]-myosmine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
[6−2H]-nornicotine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
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0 (± 1) mol
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0 (± 1) mol
Type
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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